molecular formula C15H22N4O2 B6472914 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea CAS No. 2640976-64-1

3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea

Cat. No.: B6472914
CAS No.: 2640976-64-1
M. Wt: 290.36 g/mol
InChI Key: MDOVXUNGAOJQQK-UHFFFAOYSA-N
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Description

3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyridine ring, an azetidine ring, and an oxane ring, makes it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves multi-step organic reactions. One common method includes:

    Formation of the Azetidine Ring: Starting with a suitable pyridine derivative, the azetidine ring can be formed through cyclization reactions.

    Oxane Ring Introduction: The oxane ring can be introduced via nucleophilic substitution reactions.

    Urea Formation: The final step involves the formation of the urea group by reacting the intermediate with an isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for their pharmacological properties. They could serve as lead compounds for the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
  • 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]thiourea

Uniqueness

Compared to similar compounds, 3-methyl-1-(oxan-4-yl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea may exhibit unique properties due to the presence of the urea group. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-3-(oxan-4-yl)-1-(1-pyridin-2-ylazetidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-18(15(20)17-12-5-8-21-9-6-12)13-10-19(11-13)14-4-2-3-7-16-14/h2-4,7,12-13H,5-6,8-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOVXUNGAOJQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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